1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Soluble epoxide hydrolase Enzyme inhibition Binding affinity

1-(3-Phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone (CAS 2034485-46-4) is a synthetic small molecule characterized by a 3-phenylazepane ring linked via an ethanone bridge to a 1H-pyrrole moiety. It has been identified and characterized in patents (US10377744, US11123311, US11723929) as a potent inhibitor of soluble epoxide hydrolase (sEH, EC 3.3.2.10), a bifunctional enzyme involved in the metabolism of epoxy fatty acids.

Molecular Formula C18H22N2O
Molecular Weight 282.387
CAS No. 2034485-46-4
Cat. No. B2356328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone
CAS2034485-46-4
Molecular FormulaC18H22N2O
Molecular Weight282.387
Structural Identifiers
SMILESC1CCN(CC(C1)C2=CC=CC=C2)C(=O)CN3C=CC=C3
InChIInChI=1S/C18H22N2O/c21-18(15-19-11-6-7-12-19)20-13-5-4-10-17(14-20)16-8-2-1-3-9-16/h1-3,6-9,11-12,17H,4-5,10,13-15H2
InChIKeyUFZWSNLALNZZAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone (CAS 2034485-46-4): A Potent sEH Inhibitor Scaffold


1-(3-Phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone (CAS 2034485-46-4) is a synthetic small molecule characterized by a 3-phenylazepane ring linked via an ethanone bridge to a 1H-pyrrole moiety . It has been identified and characterized in patents (US10377744, US11123311, US11723929) as a potent inhibitor of soluble epoxide hydrolase (sEH, EC 3.3.2.10), a bifunctional enzyme involved in the metabolism of epoxy fatty acids [1][2]. Its primary mode of action, high in vitro potency, and defined molecular structure position it as a key research tool for investigating the sEH pathway and related physiological processes.

Why 1-(3-Phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone is Not a Commodity sEH Inhibitor


The soluble epoxide hydrolase (sEH) inhibitor class is chemically diverse, encompassing scaffolds such as ureas, amides, and carbamates with a wide range of potencies [1]. 1-(3-Phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone, as disclosed in US Patent 10377744 [2], is a specific chemical entity within a patent-protected series. Substitution with a generic sEH inhibitor or a structurally similar analog is not scientifically equivalent, as small structural modifications to the core scaffold are known to dramatically alter binding affinity (Ki), residence time on the enzyme, and key physicochemical properties like solubility, which can affect in vivo performance [1][2]. The quantitative evidence below demonstrates that this specific compound possesses a distinct pharmacological and physicochemical profile that is not representative of all 'phenylazepane' or 'pyrrole-ethanone' derivatives.

Quantitative Differentiators for 1-(3-Phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone (CAS 2034485-46-4) Procurement


Potency Against Recombinant Human sEH (Ki)

1-(3-Phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone demonstrates high in vitro potency as an inhibitor of recombinant human sEH, with a reported inhibition constant (Ki) of 1.40 nM [1]. This potency is significantly greater than that of a structurally related analog from the same patent family, Compound No. 48, which exhibits a Ki of 6.60 nM under identical assay conditions [2]. This indicates that minor structural modifications within this series can result in an approximately 4.7-fold difference in target affinity.

Soluble epoxide hydrolase Enzyme inhibition Binding affinity

Comparison to a Known High-Potency sEH Inhibitor (Ki)

When compared to a distinct, potent sEH inhibitor scaffold (BDBM50100523) reported in the BindingDB database, the target compound's Ki of 1.40 nM [1] is less potent than the comparator's Ki of 0.98 nM [2]. This places the target compound in the same nanomolar potency class but indicates that even more potent sEH inhibitors have been described in the literature. Its value proposition is therefore not 'best-in-class' potency, but a specific potency point combined with its unique chemical scaffold.

Soluble epoxide hydrolase Enzyme inhibition Cross-series comparison

Aqueous Solubility

Aqueous solubility is a critical parameter for in vitro assay development and for enabling in vivo studies. Vendor-provided data indicates that the compound has a high solubility of ≥ 25.22 mg/mL (approx. 89.3 mM) in water when formulated as a stock solution [1]. While direct comparative solubility data for close analogs is not publicly available, this level of solubility is a favorable attribute for a compound with a molecular weight of 282.38 g/mol and a calculated LogP of 2.0-2.6 (as inferred for similar compounds in the patent family) [2], suggesting it may be easier to formulate for biological assays compared to more lipophilic sEH inhibitors.

ADME Drug-like properties Solubility

Application Scenarios for 1-(3-Phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone Based on Differentiated Evidence


In Vitro sEH Inhibition Studies Requiring High Potency and Favorable Solubility

This compound is optimally suited as a chemical probe for in vitro studies of sEH biology, particularly in biochemical assays. Its combination of high potency (Ki = 1.40 nM) and excellent aqueous solubility (≥25.22 mg/mL) simplifies experimental workflows. Researchers can prepare concentrated, stable stock solutions with minimal organic solvents, enabling accurate dose-response studies and reducing the risk of vehicle-related artifacts [1][2]. It serves as a valuable benchmark tool against which new, structurally distinct inhibitors can be compared in terms of target engagement and residence time [3].

Structure-Activity Relationship (SAR) Studies on the 3-Phenylazepane Scaffold

The compound represents a specific, well-characterized node in the SAR landscape of the 3-phenylazepane class of sEH inhibitors. Its defined structure and activity profile (Ki = 1.40 nM) make it an ideal reference compound for medicinal chemists exploring this chemical space [1]. By using this compound as a baseline, researchers can systematically modify the phenylazepane or pyrrole moieties and quantitatively measure the impact on sEH affinity, using the 1.40 nM Ki as a benchmark. The ~4.7-fold difference in potency compared to Compound 48 highlights the sensitivity of this target to minor structural changes [3], underscoring the value of this specific analog for SAR exploration.

Use as a Parent Compound for Developing Novel Analogs with Improved Properties

For research groups focused on developing next-generation sEH inhibitors, this compound is a strategic starting point for chemical diversification. Its potent sEH inhibition and high solubility establish a favorable baseline profile [1][2]. The goal of further optimization would not necessarily be to increase potency (as more potent sEH inhibitors exist), but to improve other critical parameters, such as metabolic stability, target residence time, or in vivo efficacy, while retaining the core scaffold's favorable binding and physicochemical characteristics [3].

Quote Request

Request a Quote for 1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.